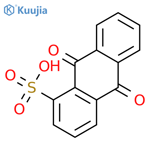Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide
Journal of the Chemical Society B: Physical Organic Pub Date: DOI: 10.1039/J29680000316
Abstract
The rates of nitration, in sulphuric acid at 80°, of cinnoline 2-oxide (70·0–81·2% H2SO4) and 2-methoxycinnolinium cation (75·2–81·5 % H2SO4) have been measured. The plot of log10k2 against % H2SO4 from the nitration of cinnoline 2-oxide is steeper at higher than at lower acidities, and comparison with other substrates suggests that both the oxide and its cation are being nitrated, the latter reaction growing more important as the acidity increases. In the range 64·4–90·0% H2SO4 the proportions of 5- and 8-nitrocinnoline 2-oxide formed increase, and that of 6-nitrocinnoline 2-oxide decreases. The 5- and 8-nitro-compounds are probably formed wholly or mainly by nitration of the cation, and the 6-nitro-compound wholly or mainly from the free base.
As shown by other workers, the nitration of quinoline 1-oxide gives predominantly the 5- and 8-nitro-compounds at lower temperatures, and predominantly the 4-nitro-compound at higher temperatures. The kinetics of these two processes have been separated, and it has been shown that the rate of (5 + 8)-nitration depends upon acidity in a quite different way from that of 4-nitration. Also, orientation of nitration depends upon acidity as well as temperature; at a fixed temperature the proportion of 4-nitration decreases and that of 5- and 8-nitration increases with increasing acidity. The usual criteria show that 5- and 8-nitration involve 1-hydroxyquinolinium, and as applied previously would suggest that 4-nitration involves the free base.
The latter conclusion and earlier ones regarding the involvement of the free bases in the production of 4-nitropyridine 1-oxide and 4-nitro-2,6-lutidine 1-oxide have been reassessed through a critical consideration of the activation parameters for these nitrations. Whilst it is certain that these 4-nitrations do not involve the protonated oxides, it is also clear that they do not proceed by nitration of the small equilibrium concentrations of free bases. Possible mechanisms are discussed.
Recommended Literature
- [1] Experimental study on single biomolecule sensing using MoS2–graphene heterostructure nanopores†
- [2] Mechanically strong, transparent, and biodegradable wood-derived film†
- [3] A rapid spectrofluorimetric method for the determination of malondialdehyde in human plasma after its derivatization with thiobarbituric acid and vortex assisted liquid–liquid microextraction
- [4] Stability and decomposition pathways of the NiOOH OER active phase of NiOx electrocatalysts at open circuit potential traced by ex situ and in situ spectroscopies†
- [5] Assessing the true power of bifacial perovskite solar cells under concurrent bifacial illumination†
- [6] Assembly of protonated mesoporous carbon nitrides with co-catalytic [Mo3S13]2− clusters for photocatalytic hydrogen production†
- [7] Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning†
- [8] Thiophene-substituted nickel dithiolene complexes. Precursors for low band gap conjugated metallopolymers
- [9] Interdisciplinary collaborations to address the uncertainty problem in life cycle assessment of nano-enabled products: case of the quantum dot-enabled display†
- [10] An ab initio thermodynamics study of cobalt surface phases under ethanol steam reforming conditions†










